molecular formula C11H21N3 B1384778 N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine CAS No. 1156283-58-7

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Cat. No. B1384778
M. Wt: 195.3 g/mol
InChI Key: GXNCLALLNYAZSB-UHFFFAOYSA-N
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Description

“N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine” is a chemical compound with the molecular formula C10H19N3 . It has a molecular weight of 181.28 g/mol . The IUPAC name for this compound is N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]ethanamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-isopropylaniline (LB) were synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H19N3/c1-5-11-7-10-8(3)12-13(6-2)9(10)4/h11H,5-7H2,1-4H3 . The compound has a complexity of 149 as computed by Cactvs 3.4.6.11 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.8 Ų and a XLogP3-AA value of 1.1 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is also characterized by four rotatable bonds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Isomers : The compound N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, related to N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine, was synthesized and characterized, highlighting the potential of pyrazole derivatives in research chemicals. This study emphasizes the importance of correct labeling in research chemicals, and how mislabeling can occur (McLaughlin et al., 2016).

Bioactivity and Applications

  • Biological Activity : Research into 3,5-dimethyl-1H-pyrazole derivatives incorporated into heterocyclic structures revealed these compounds' significant antibacterial activity, demonstrating the bioactivity potential of pyrazole-based compounds (Al-Smaisim, 2012).
  • Potential in Polymerization : Studies on palladium(II) complexes containing hemilabile N‐(alkylamino)pyrazole ligands, which are structurally related to N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine, revealed their application in catalyzing polymerizations, suggesting potential uses in material science (Pañella et al., 2006).
  • Corrosion Inhibition : Bipyrazolic-type organic compounds, related to the query compound, showed promising results as corrosion inhibitors, indicating the potential application of pyrazole derivatives in industrial settings (Wang et al., 2006).

properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNCLALLNYAZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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